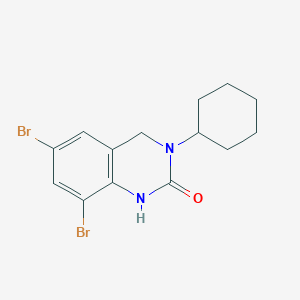

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Description

Chemical Identification and Nomenclature

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is systematically identified through multiple chemical classification systems and databases. The compound carries the Chemical Abstracts Service registry number 21237-84-3, which serves as its unique identifier in chemical literature and commercial applications. The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the precise positioning of functional groups and substituents within the molecular framework.

The molecular formula C14H16Br2N2O establishes the compound's elemental composition, revealing the presence of fourteen carbon atoms, sixteen hydrogen atoms, two bromine atoms, two nitrogen atoms, and one oxygen atom. This formulation corresponds to a molecular weight of 388.1 grams per mole, positioning it within the medium-molecular-weight range typical of pharmaceutical intermediates and bioactive compounds. The PubChem Compound Identifier number 129318363 provides additional database reference for structural and property information.

Alternative nomenclature systems describe this compound as 2(1H)-Quinazolinone, 6,8-dibromo-3-cyclohexyl-3,4-dihydro-, reflecting the core quinazolinone structure with specific substitution patterns. The compound is also referenced in pharmaceutical literature as Bromhexine Related Compound 4, indicating its structural relationship to established therapeutic agents. Commercial suppliers utilize various catalog systems, with product codes such as MM0065.05 and CP-B62008 facilitating procurement for research applications.

Historical Context and Research Significance

The development and investigation of this compound emerged from broader research initiatives focusing on quinazolinone derivatives and their biological activities. Quinazolinone compounds have maintained significant research interest since the mid-20th century due to their diverse pharmacological properties and structural versatility. The specific introduction of bromine substituents at the 6 and 8 positions represents a strategic modification aimed at enhancing biological activity and modifying physicochemical properties.

Research significance of this compound has been demonstrated through multiple investigational studies examining its potential therapeutic applications. A notable study published in 2013 evaluated three novel series of 6,8-dibromo-4(3H)quinazolinone derivatives for antitumor activity against human breast carcinoma cell lines. The research revealed that several compounds within this structural class exhibited powerful cytotoxic effects against MCF-7 cells, with some derivatives demonstrating exceptionally low half-maximal inhibitory concentration values compared to established chemotherapeutic agents.

The compound's research trajectory has been further supported by its classification as a reference standard in pharmaceutical development, particularly in relation to bromhexine-related compounds. This designation underscores its importance in drug development processes and quality control applications within the pharmaceutical industry. Contemporary research efforts continue to explore structure-activity relationships within this compound class, seeking to optimize biological activity while maintaining favorable physicochemical properties.

Recent synthetic methodology developments have expanded access to this compound and related derivatives, facilitating broader research applications. The availability of standardized synthetic protocols has enabled researchers to investigate various substitution patterns and evaluate their impact on biological activity. Current research directions include exploration of the compound's mechanism of action, optimization of synthetic approaches, and development of more potent derivatives for specific therapeutic applications.

Structural Peculiarities and Functional Group Analysis

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical and biological properties. The compound is constructed around a quinazolinone core, which consists of a fused benzene and pyrimidine ring system with a ketone functionality at the 2-position. This heterocyclic framework provides a rigid aromatic scaffold that serves as the foundation for additional functional group attachments.

The bromine substituents positioned at the 6 and 8 positions of the quinazoline ring system represent critical structural elements that significantly influence the compound's reactivity and biological activity profile. These halogen atoms introduce electron-withdrawing effects that modify the electronic distribution throughout the aromatic system. The strategic placement of bromine atoms at these specific positions creates an asymmetric substitution pattern that can influence molecular recognition processes and protein binding interactions.

The cyclohexyl group attached at the 3-position introduces a saturated aliphatic component to the otherwise aromatic structure. This six-membered ring adopts chair conformations in solution, providing conformational flexibility that may be important for biological target recognition. The cyclohexyl substituent also contributes significantly to the compound's lipophilicity, potentially enhancing membrane permeability and tissue distribution characteristics.

The 3,4-dihydro designation indicates partial saturation of the quinazoline ring system, specifically at the 3 and 4 positions. This structural feature creates a non-aromatic region within the otherwise conjugated system, which may influence the compound's chemical stability and reactivity patterns. The presence of both aromatic and non-aromatic regions within the same molecule creates opportunities for diverse chemical interactions and binding modes.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Quinazolinone Core | Provides rigid aromatic scaffold | Enhances molecular stability and planarity |

| 6,8-Dibromo Substitution | Introduces electron-withdrawing effects | Modifies electronic properties and reactivity |

| 3-Cyclohexyl Group | Adds lipophilic character | Increases membrane permeability potential |

| 3,4-Dihydro Configuration | Creates partially saturated system | Influences conformational flexibility |

| 2-Ketone Functionality | Enables hydrogen bonding interactions | Facilitates protein binding capabilities |

Computational analysis reveals additional structural insights regarding the compound's three-dimensional conformation and electronic properties. The predicted collision cross section values indicate specific molecular geometries that may be relevant for biological interactions. Density functional theory calculations suggest a predicted density of 1.670 ± 0.06 grams per cubic centimeter, reflecting the influence of the heavy bromine atoms on the compound's physical properties.

The compound's predicted acid dissociation constant value of 12.81 ± 0.20 indicates weak acidic character, primarily attributed to the quinazolinone nitrogen-hydrogen functionality. This property influences the compound's ionization state under physiological conditions and may affect its biological activity and pharmacokinetic behavior. The combination of these structural features creates a unique molecular profile that distinguishes this compound from other quinazolinone derivatives and contributes to its specific research applications.

Properties

IUPAC Name |

6,8-dibromo-3-cyclohexyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZPRTSDKAZDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Reactions

Aza-Diels-Alder Reaction:

This method involves the cycloaddition of imines with electron-rich alkenes to form quinazoline skeletons. For quinazolinones with halogen substitutions, such as 6,8-dibromo derivatives, the presence of electron-withdrawing bromine atoms can influence the regioselectivity and reactivity. Typically, anilines and glyoxal derivatives are condensed to form imines, which undergo cycloaddition catalyzed by Lewis acids like CuBr2 under reflux in toluene for about 24 hours. This approach allows installation of the quinazoline core with controlled substitution patterns, which can be adapted for cyclohexyl substitution at position 3 through appropriate starting materials.

Aza-Wittig Reaction:

Widely used for synthesizing N-heterocycles, this reaction involves the formation of iminophosphorane intermediates from azides and triphenylphosphine, which then cyclize intramolecularly to form quinazolinones. For 6,8-dibromo-3-cyclohexyl derivatives, aromatic isocyanates bearing bromine substituents can be reacted with iminophosphoranes derived from cyclohexyl amines. The reaction typically proceeds in toluene at reflux for 6–24 hours, yielding quinazolinones with high specificity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and can improve yields. In the synthesis of quinazolinones, microwave heating at temperatures around 100–120°C for 10–20 minutes in solvents like isopropanol/acetic acid mixtures or DMAC has been reported. For example, cyclohexyl-substituted quinazolinones can be synthesized by reacting appropriately substituted amides with triethyl orthoformate and p-toluenesulfonic acid under microwave conditions, followed by precipitation and recrystallization to yield pure products with yields up to 94%.

This method is advantageous for preparing 6,8-dibromo derivatives as it allows rapid formation of the quinazolinone ring system while tolerating bromine substituents and bulky cyclohexyl groups.

Metal-Mediated Reactions

Palladium-Catalyzed Coupling:

Palladium catalysts facilitate C–C and C–N bond formations essential for quinazolinone synthesis. For 6,8-dibromo-3-cyclohexyl derivatives, palladium-catalyzed three-component reactions involving amines, isocyanides, and carbodiimides in toluene with Pd(OAc)2 and Cs2CO3 have been optimized. Reaction conditions typically include mild heating and inert atmosphere to preserve bromine substituents and cyclohexyl moieties.

Copper-Catalyzed Reactions:

Copper catalysts are employed in Ullmann-type N-arylation and oxidative C–H amination, useful for constructing quinazoline frameworks. Copper-catalyzed intramolecular C–N coupling reactions can be adapted to synthesize quinazolinones with halogen substitutions, using CuI or Cu(OAc)2 catalysts, bases like K2CO3, and solvents such as DMSO at temperatures around 90–110°C. These conditions are compatible with brominated substrates and cyclohexyl groups, allowing efficient ring closure and functionalization.

Zinc-Reduced Synthesis:

Zinc-mediated reductions and Barbier-type reactions provide alternative routes for quinazolinone synthesis, especially when sensitive functional groups are present. Zinc can reduce nitro precursors to amines, which then cyclize to quinazolinones. Although less commonly applied to heavily brominated quinazolinones, zinc catalysis offers a mild, cost-effective pathway that can be optimized for 6,8-dibromo-3-cyclohexyl derivatives.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents / Catalysts | Conditions | Advantages | Applicability to this compound |

|---|---|---|---|---|

| Aza-Diels-Alder Reaction | Aniline, ethyl glyoxalate, CuBr2 | Reflux in toluene, ~24 h | High regioselectivity, mild conditions | Suitable for brominated substrates, adaptable for cyclohexyl substitution |

| Aza-Wittig Reaction | Azides, triphenylphosphine, aromatic isocyanates | Reflux in toluene, 6–24 h | Mild, efficient, one-pot possible | Compatible with bromine and cyclohexyl groups |

| Microwave-Assisted Synthesis | Amides, triethyl orthoformate, p-TsOH | Microwave, 100–120°C, 10–20 min | Rapid, high yield, eco-friendly | Excellent for rapid synthesis of brominated cyclohexyl quinazolinones |

| Palladium-Catalyzed Reaction | Pd(OAc)2, Cs2CO3, amines, isocyanides | Toluene, mild heating | Efficient C–C and C–N bond formation | Effective for complex quinazolinones with halogen and cyclohexyl groups |

| Copper-Catalyzed Reaction | CuI or Cu(OAc)2, K2CO3, DMSO | 90–110°C, aerobic conditions | Cost-effective, versatile | Suitable for halogenated substrates, enables intramolecular cyclization |

| Zinc-Reduced Synthesis | Zn, acidic medium | Ambient to mild heating | Mild, low toxicity | Potential for precursor reduction, less common for dibromo derivatives |

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the quinazolinone ring to a more saturated form.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit potent anticancer properties. Specifically, 6,8-dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have reported its effectiveness against a range of bacterial strains, indicating that it could serve as a basis for developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Pharmacological Research

Neuroprotective Effects

Recent investigations into the neuroprotective properties of quinazolinone derivatives have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been documented .

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. Experimental models have shown a reduction in pain responses, indicating its potential use in pain management therapies .

Material Science

Polymeric Applications

In material science, this compound is being explored as a building block for polymer synthesis. Its bromine substituents can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced thermal and mechanical properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available substrates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in various cancer cell lines. |

| Study 2 | Antimicrobial Properties | Effective against multiple bacterial strains; potential for antibiotic development. |

| Study 3 | Neuroprotective Effects | Modulated neurotransmitter levels; reduced oxidative stress in neuronal cells. |

| Study 4 | Analgesic Activity | Significant reduction in pain responses in experimental models. |

| Study 5 | Polymer Synthesis | Utilized as a cross-linking agent to enhance polymer properties. |

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and a cyclohexyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Bromine vs. Cyclohexyl Group: The bulky cyclohexyl substituent at C3 distinguishes the target compound from 3-phenyl or 3-methyl analogs (e.g., MAO inhibitors), likely reducing off-target interactions but limiting solubility .

Pharmacological Profiles Anti-inflammatory Activity: The target compound outperforms simpler quinazolinones (e.g., 3-methyl derivatives) in reducing inflammation, likely due to bromine’s stabilization of radical intermediates and the cyclohexyl group’s modulation of COX-2 binding . MAO Inhibition: In contrast, 6,7-dimethoxy-4-methyl-3-phenyl analogs exhibit potent MAO-B inhibition (IC₅₀: 0.269 µM), attributed to methoxy groups enhancing hydrogen bonding with the enzyme’s active site .

Synthetic Accessibility The target compound’s solid-phase synthesis route allows for rapid diversification of substituents, unlike solution-phase methods used for 6-bromo-2,3-disubstituted derivatives .

Notes

- Structural-Activity Relationships (SAR) : Position 6 and 8 halogens (Br/Cl) are critical for antiviral and anti-inflammatory activities, while C3 substituents (cyclohexyl vs. aryl) dictate target selectivity .

- Regulatory Status : The compound is recognized as a reference standard (Product Code MM0065.05) by LGC Quality, underscoring its importance in pharmaceutical analysis .

- Unresolved Challenges: Limited data exist on its pharmacokinetics and toxicity compared to well-studied MAO inhibitors like selegiline analogs .

Biological Activity

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C14H16Br2N2O

- Molecular Weight : 388.10 g/mol

- CAS Number : 21237-84-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include bromination and cyclization processes. These methods yield various derivatives which can be evaluated for biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated the cytotoxic effects of several 6,8-dibromo derivatives against human breast carcinoma cell lines (MCF-7). The findings are summarized in the table below:

| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 0.5 µg/mL) |

|---|---|---|

| XIIIb | 1.7 | Significantly more potent |

| IX | 1.8 | Significantly more potent |

| XIVd | 5.4 | More potent |

| XIVb | 6.84 | More potent |

| XIVe | 10.8 | Comparable |

| XIIIa | 13.9 | Comparable |

| XIVc | 15.7 | Comparable |

| XVc | 29.6 | Less potent |

| XIVa | - | Not tested |

These compounds showed significant cytotoxic effects with IC50 values much lower than that of doxorubicin, indicating their potential as effective chemotherapeutic agents .

The mechanism by which these compounds exert their antitumor effects is thought to involve the inhibition of topoisomerase II enzymes, which play a crucial role in DNA replication and repair. The inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

- Case Study on MCF-7 Cells : In a controlled study involving MCF-7 cells, treatment with compound XIIIb resulted in a marked decrease in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against breast cancer .

- Topoisomerase Inhibition : Another study focused on the topoisomerase II inhibitory activity of related quinazolinone derivatives found that these compounds could induce G2/M phase arrest in cancer cell lines, further validating their role as antitumor agents .

Q & A

Q. How can analytical methods resolve batch-to-batch variability in impurity profiles?

- Methodological Answer :

- HPLC : C18 column (ACN/0.1% TFA gradient) detects impurities like 6-bromo analogs (RT = 12.3 min vs. 14.1 min for target) .

- LC-MS/MS : Quantifies trace debrominated byproducts (<0.1% w/w) via MRM transitions (m/z 324 → 276) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.